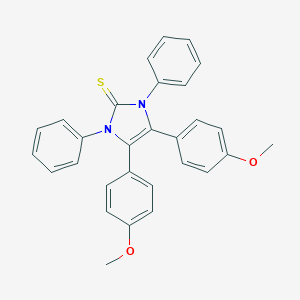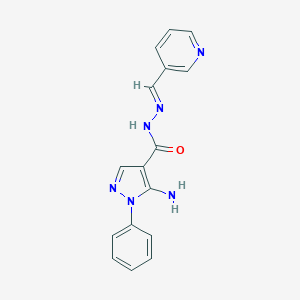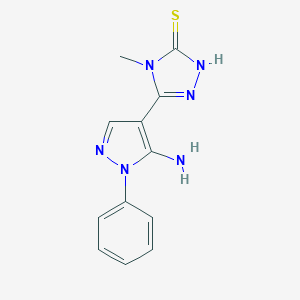
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione, also known as BMDIMT, is a compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is not fully understood. However, it has been suggested that 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione may act as a chelating agent, binding to metal ions and forming stable complexes. The resulting complexes may have unique properties that could be exploited for scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione have not been extensively studied. However, it has been shown that 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is not toxic to cells at concentrations up to 100 μM. This property of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione makes it a potential candidate for use in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in lab experiments include its high yield and ease of purification. 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is also relatively easy to synthesize, making it an attractive candidate for use in scientific research. However, the limitations of using 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in lab experiments include its limited solubility in water and the lack of information on its long-term stability.
Orientations Futures
There are several future directions for research on 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione. One potential direction is the development of new synthetic methods for 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione that could improve its solubility and stability. Another potential direction is the study of the properties of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione complexes with other metal ions, which could lead to the development of new fluorescent probes for the detection of metal ions. Additionally, the use of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in cell-based assays could be explored further, with the aim of identifying new biological targets for scientific research.
Conclusion:
In conclusion, 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied. Further research on 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione could lead to the development of new fluorescent probes for the detection of metal ions and the identification of new biological targets for scientific research.
Méthodes De Synthèse
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has been synthesized using various methods, including the reaction of 4-methoxybenzaldehyde, benzil, and thiourea in the presence of a catalyst. Another method involves the reaction of 4-methoxybenzaldehyde, acetophenone, and thiourea in the presence of a catalyst. The yield of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione obtained using these methods is high, and the compound is relatively easy to purify.
Applications De Recherche Scientifique
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions. 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione makes it a potential candidate for use in the detection of copper ions in biological samples.
Propriétés
Formule moléculaire |
C29H24N2O2S |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-1,3-diphenylimidazole-2-thione |
InChI |
InChI=1S/C29H24N2O2S/c1-32-25-17-13-21(14-18-25)27-28(22-15-19-26(33-2)20-16-22)31(24-11-7-4-8-12-24)29(34)30(27)23-9-5-3-6-10-23/h3-20H,1-2H3 |
Clé InChI |
FAAUQAMXGFMBOP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)